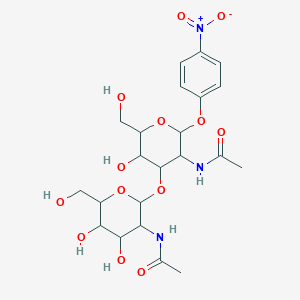
GlcNAc-b-1,3-GalNAc-a-PNP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GlcNAc-b-1,3-GalNAc-a-PNP (also known as GlcNAc-beta-1,3-GalNAc-alpha-PNP or GlcNAc-beta-1,3-GalNAc-alpha-PNP) is a synthetic compound that has been used in a variety of scientific research applications. It is a glycosylated version of the naturally occurring nucleotide adenosine monophosphate (AMP). GlcNAc-beta-1,3-GalNAc-alpha-PNP has been found to have a wide range of biological activities, such as the ability to modulate the activity of enzymes, regulate gene expression, and inhibit the growth of cancer cells. It has been used in a variety of research applications, including cell culture, animal models, and clinical trials.
Wissenschaftliche Forschungsanwendungen
Rolle im Hexosamin-Biosyntheseweg (HBP)
GlcNAc-b-1,3-GalNAc-a-PNP spielt eine entscheidende Rolle im Hexosamin-Biosyntheseweg (HBP). N-Acetylglucosamin (GlcNAc), ein grundlegender Aminosaccharid-Baustein, ist essenziell für die Protein-Glykosylierung, Glykolipide, GPI-Ankerproteine und Zellwandkomponenten . Eine vollständige Blockade des HBP führt normalerweise zum Tod in jeder Lebensform, was die entscheidende Rolle des HBP für das normale Wachstum und die Entwicklung von Organismen widerspiegelt .
Rolle bei der Protein-Glykosylierung
Diese Verbindung ist an der Protein-N-Glykosylierung und O-GlcNAcylierung beteiligt, die wichtige Co- oder posttranslationale Modifikationen darstellen . Diese Modifikationen spielen eine kritische Rolle in verschiedenen biologischen Prozessen, einschließlich Protein-Faltung, Stabilität und Funktion.
Rolle bei pflanzlichem abiotischem Stress
In Pflanzen ist this compound an der Reaktion auf abiotischen Stress beteiligt. Die Enzyme, die am HBP beteiligt sind, erfüllen subtil unterschiedliche Funktionen bei Mikroben, Säugetieren und Pflanzen . Weitere Erkenntnisse über die Funktion des HBP und seiner Produktkonjugate sowie die Mechanismen, die ihrer Reaktion auf schädliche Umgebungen zugrunde liegen, könnten in Zukunft eine alternative Strategie für die landwirtschaftliche Biofortifizierung bieten .
Rolle bei Zellform- und Lyse-Veränderungen
Die Inaktivierung des GlmU-Gens, das an der Synthese von UDP-GlcNAc beteiligt ist, reduziert die Glykoproteinsynthese und führt zu Veränderungen der Zellform und Lyse-Veränderungen .
Rolle bei der Chitin-Produktion
This compound ist eine monomere Einheit des Polymers Chitins, das nach Cellulose das zweithäufigste Kohlenhydrat ist . Chitin ist ein wichtiger Bestandteil der Zellwände von Pilzen, der Exoskelette von Gliederfüßern und der Mikrofibrillen von Manteltieren.
Rolle bei der Produktion von Hyaluronsäure und Keratansulfat
This compound ist auch ein Grundbaustein von Hyaluronsäure und Keratansulfat auf der Zelloberfläche . Diese Verbindungen spielen wichtige Rollen in der Zellsignalisierung und der Aufrechterhaltung der strukturellen Integrität von Geweben.
Wirkmechanismus
Target of Action
GlcNAc-b-1,3-GalNAc-a-PNP, also known as GalNAc beta(1-3)GlcNAc-beta-pNP, is a synthetic disaccharide derivative . It is primarily targeted by enzymes such as glycosyltransferases and glycosidases . These enzymes play crucial roles in the synthesis and breakdown of glycosidic bonds in oligosaccharides and glycoproteins .
Mode of Action
The compound acts as a potential substrate for the elucidation of the substrate specificity of endo-α-N-acetylgalactosaminidase . This enzyme is involved in the breakdown of complex carbohydrates. The compound’s interaction with its target enzyme can help researchers understand enzyme-substrate interactions and explore the kinetics of enzymatic reactions involved in glycosylation processes .
Biochemical Pathways
The compound is involved in the glycosylation process, a biochemical pathway that attaches glycosyl groups to proteins, lipids, or other organic molecules . This process affects the structure and function of these molecules, influencing various biological processes such as cell-cell interaction, immune response, and pathogen recognition .
Pharmacokinetics
Like other biochemical reagents, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to influence its bioavailability and efficacy .
Result of Action
The action of this compound results in the synthesis of a new biopolymer, poly-β-1,3-N-acetylglucosamine . This biopolymer completes the set of possible β-linked GlcNAc homopolysaccharides, along with chitin (β-1,4) and PNAG (poly-β-1,6-N-acetylglucosamine) .
Action Environment
The environment can significantly influence the action of this compound. For instance, the use of ionic liquids as co-solvents has been found to significantly increase the activity of the enzyme catalyzing the synthesis of β-(1→3)-galactosides . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of co-solvents .
Biochemische Analyse
Biochemical Properties
GlcNAc-beta-1,3-GalNAc-alpha-pNP: plays a significant role in biochemical reactions, particularly as a substrate for the enzyme endo-alpha-N-acetylgalactosaminidase . This enzyme catalyzes the hydrolysis of the glycosidic bond between N-acetylglucosamine and N-acetylgalactosamine. The interaction between GlcNAc-beta-1,3-GalNAc-alpha-pNP and endo-alpha-N-acetylgalactosaminidase is crucial for understanding the enzyme’s substrate specificity and catalytic mechanism .
Cellular Effects
The effects of GlcNAc-beta-1,3-GalNAc-alpha-pNP on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the glycosylation patterns on cell surface proteins, which in turn can alter cell signaling and communication . Additionally, GlcNAc-beta-1,3-GalNAc-alpha-pNP has been shown to impact the expression of genes involved in glycosylation and other metabolic processes .
Molecular Mechanism
At the molecular level, GlcNAc-beta-1,3-GalNAc-alpha-pNP exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for endo-alpha-N-acetylgalactosaminidase, facilitating the hydrolysis of glycosidic bonds . This interaction leads to the cleavage of the glycosidic bond between N-acetylglucosamine and N-acetylgalactosamine, resulting in the release of p-nitrophenol, which can be quantitatively measured . This mechanism is essential for studying enzyme kinetics and substrate specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GlcNAc-beta-1,3-GalNAc-alpha-pNP can change over time. The compound is generally stable under recommended storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that GlcNAc-beta-1,3-GalNAc-alpha-pNP can have sustained effects on cellular function, particularly in in vitro assays . Its stability and activity must be regularly monitored to ensure accurate experimental results.
Dosage Effects in Animal Models
The effects of GlcNAc-beta-1,3-GalNAc-alpha-pNP vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can effectively modulate glycosylation processes . At higher doses, there may be toxic or adverse effects, including disruptions in cellular metabolism and potential cytotoxicity . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies.
Metabolic Pathways
GlcNAc-beta-1,3-GalNAc-alpha-pNP: is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as endo-alpha-N-acetylgalactosaminidase, which catalyzes the hydrolysis of glycosidic bonds . This interaction can affect metabolic flux and the levels of various metabolites involved in glycosylation processes . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, GlcNAc-beta-1,3-GalNAc-alpha-pNP is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The distribution of GlcNAc-beta-1,3-GalNAc-alpha-pNP is crucial for its function and effectiveness in experimental studies.
Subcellular Localization
The subcellular localization of GlcNAc-beta-1,3-GalNAc-alpha-pNP is primarily determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with its target enzymes and proteins . The localization of GlcNAc-beta-1,3-GalNAc-alpha-pNP is essential for its activity and function in biochemical assays.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of GlcNAc-b-1,3-GalNAc-a-PNP can be achieved through the sequential glycosylation of GalNAc with GlcNAc using a suitable glycosyl donor and acceptor.", "Starting Materials": [ "GalNAc", "GlcNAc", "PNP", "Protecting groups", "Activating agents", "Solvents" ], "Reaction": [ "Protection of the hydroxyl groups of GalNAc and GlcNAc with appropriate protecting groups", "Activation of the GalNAc with a suitable activating agent", "Glycosylation of GalNAc with GlcNAc using a glycosyl donor and acceptor", "Deprotection of the hydroxyl groups to obtain GlcNAc-b-1,3-GalNAc", "Activation of the GlcNAc with a suitable activating agent", "Glycosylation of GlcNAc-b-1,3-GalNAc with PNP using a glycosyl donor and acceptor", "Deprotection of the hydroxyl groups to obtain GlcNAc-b-1,3-GalNAc-a-PNP" ] } | |
CAS-Nummer |
125455-64-3 |
Molekularformel |
C22H31N3O13 |
Molekulargewicht |
545.5 g/mol |
IUPAC-Name |
N-[(3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18+,19-,20-,21?,22+/m1/s1 |
InChI-Schlüssel |
HXQAUFSCNOLKJP-GVDFRNMQSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O |
Piktogramme |
Irritant |
Synonyme |
4-Nitrophenyl 2-(Acetylamino)-3-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]_x000B_-2-deoxy-α-D-galactopyranoside; _x000B_GlcNAc1-β-3GalNAc-α-PNP; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



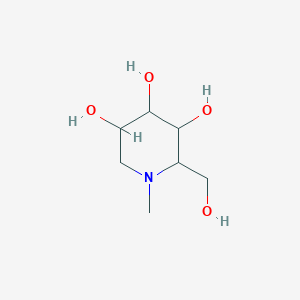
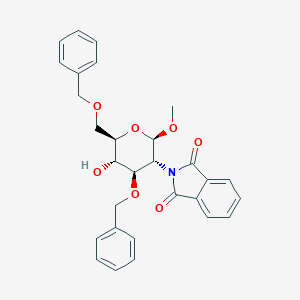

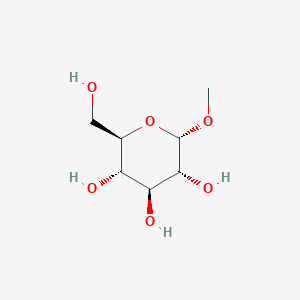



![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)



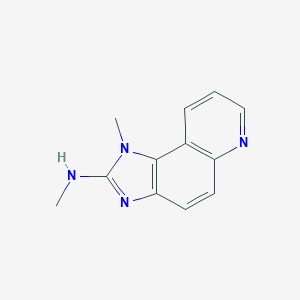
![3-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13716.png)
![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)